molecular formula C4H5Cl3OS B14317805 O-Ethyl trichloroethanethioate CAS No. 112260-87-4

O-Ethyl trichloroethanethioate

Cat. No.: B14317805
CAS No.: 112260-87-4
M. Wt: 207.5 g/mol
InChI Key: OWEKNJXKVZLAQK-UHFFFAOYSA-N
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Description

O-Ethyl trichloroethanethioate is a thioate ester compound characterized by an ethyl group bonded via an oxygen atom (O-ethyl) to a trichloroethanethioate moiety. This structure suggests reactivity typical of thioate esters, including nucleophilic substitution and hydrolysis sensitivity.

Properties

CAS No.

112260-87-4

Molecular Formula

C4H5Cl3OS

Molecular Weight

207.5 g/mol

IUPAC Name

O-ethyl 2,2,2-trichloroethanethioate

InChI

InChI=1S/C4H5Cl3OS/c1-2-8-3(9)4(5,6)7/h2H2,1H3

InChI Key

OWEKNJXKVZLAQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Ethyl trichloroethanethioate typically involves the reaction of trichloroethanethioic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Cl3CCH2S+C2H5OHCl3CCH2SC2H5 \text{Cl}_3\text{CCH}_2\text{S} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Cl}_3\text{CCH}_2\text{S}\text{C}_2\text{H}_5 Cl3​CCH2​S+C2​H5​OH→Cl3​CCH2​SC2​H5​

Comparison with Similar Compounds

Structural and Functional Differences

The two reference compounds share an O-ethyl phosphonothioate backbone but differ in substituents:

  • O-Ethyl ethylphosphonochloridothioate (C₄H₁₀ClOPS): Contains an ethyl group on the phosphorus atom and a chlorine substituent, enhancing electrophilicity and reactivity .
  • O-Ethyl methylphosphonothioate (C₃H₉O₂PS): Features a methyl group on phosphorus and lacks chlorine, likely reducing reactivity compared to its chlorinated counterpart .

In contrast, O-Ethyl trichloroethanethioate (hypothetical structure: C₄H₅Cl₃OS) would replace the phosphorus center with a trichloroethyl group, altering electronic properties and stability due to the electron-withdrawing trichloro moiety.

Physicochemical Properties

Property O-Ethyl ethylphosphonochloridothioate O-Ethyl methylphosphonothioate Hypothetical this compound
Molecular Formula C₄H₁₀ClOPS C₃H₉O₂PS C₄H₅Cl₃OS
Molecular Weight ~172.6 g/mol ~140.1 g/mol ~207.5 g/mol
Key Substituents Ethyl, Cl Methyl Trichloroethyl
Reactivity High (due to Cl) Moderate Likely high (Cl electron withdrawal)
Hydrolysis Sensitivity Susceptible (P–Cl bond) Less susceptible High (thioester + Cl)

Research Findings and Limitations

  • Synthetic Pathways: Both reference compounds are synthesized via thiophosphorylation reactions, but O-Ethyl ethylphosphonochloridothioate requires chlorinating agents , whereas O-Ethyl methylphosphonothioate employs methylphosphonic acid derivatives .
  • Stability Studies: Chlorinated derivatives (e.g., O-Ethyl ethylphosphonochloridothioate) degrade faster in aqueous environments due to P–Cl bond hydrolysis, whereas methylated analogs show greater stability .
  • Data Gaps : Direct studies on this compound are absent in the provided evidence. Predictions are based on structural analogs, emphasizing the need for targeted research.

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